molecular formula C34H38N2Na2O14S2 B1217131 Gossypol beta-aminoethyl sodium sulfate CAS No. 76500-07-7

Gossypol beta-aminoethyl sodium sulfate

Cat. No.: B1217131
CAS No.: 76500-07-7
M. Wt: 808.8 g/mol
InChI Key: AGCNKBJJENVFSR-UHFFFAOYSA-L
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Description

Systematic IUPAC Name and Molecular Formula

Gossypol beta-aminoethyl sodium sulfate is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as:
disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl hydrogen sulfate .

The molecular formula is C₃₄H₄₀N₂Na₂O₁₄S₂ , reflecting its complex polycyclic structure with two sodium counterions, sulfate groups, and substituted naphthalene rings. The molecular weight is approximately 810.8 g/mol , as computed by PubChem.

CAS Registry Number and Alternative Synonyms

This compound is registered under CAS 76500-07-7 . It is also known by several synonyms, including:

  • Megosin
  • Gossypol BAES (beta-aminoethyl sodium sulfate)
  • Disodium gossypol beta-aminoethyl sulfate
  • Gossypol-3,3'-bis(beta-aminoethylsulfate) .

Additional deprecated names include "gossypol polyvinylpyrrolidone" and "megasin," though these are less commonly used in modern literature.

Structural Relationship to Parent Compound Gossypol

This compound is a Schiff base derivative of gossypol (C₃₀H₃₀O₈), a natural polyphenol isolated from cotton plants. The parent compound contains two reactive aldehyde groups at positions 8 and 8' on its binaphthyl backbone. In the derivative:

  • One aldehyde group is retained in its original form.
  • The second aldehyde undergoes condensation with beta-aminoethyl sulfate, forming a stable imine (-CH=N-) linkage.

This modification introduces a sulfate-functionalized ethylamine side chain , which enhances water solubility compared to the hydrophobic parent molecule. The sodium ions neutralize the sulfate groups, yielding a disodium salt. Structural studies confirm that the derivative retains the hydroxyl-rich naphthalene core of gossypol, which is critical for its biological interactions.

Key Structural Features:

Feature Gossypol This compound
Aldehyde groups Two (-CHO) at C-8 and C-8' One -CHO; one replaced by -CH=N-(CH₂)₂OSO₃Na
Solubility Lipophilic Hydrophilic due to sulfate and sodium ions
Molecular weight 518.56 g/mol 810.8 g/mol
Key functional groups Aldehydes, hydroxyls Hydroxyls, imine, sulfate, sodium counterions

Properties

CAS No.

76500-07-7

Molecular Formula

C34H38N2Na2O14S2

Molecular Weight

808.8 g/mol

IUPAC Name

disodium;2-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-(2-sulfonatooxyethyliminomethyl)naphthalen-2-yl]naphthalen-1-yl]methylideneamino]ethyl sulfate

InChI

InChI=1S/C34H40N2O14S2.2Na/c1-15(2)23-19-11-17(5)25(31(39)27(19)21(29(37)33(23)41)13-35-7-9-49-51(43,44)45)26-18(6)12-20-24(16(3)4)34(42)30(38)22(28(20)32(26)40)14-36-8-10-50-52(46,47)48;;/h11-16,37-42H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

InChI Key

AGCNKBJJENVFSR-UHFFFAOYSA-L

SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)[O-])C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)[O-])O)O)C(C)C)O)O.[Na+].[Na+]

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NCCOS(=O)(=O)[O-])C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCOS(=O)(=O)[O-])O)O)C(C)C)O)O.[Na+].[Na+]

Synonyms

gossypol BAES
gossypol beta-aminoethyl sodium sulfate
megasin
megosin
megosine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare gossypol beta-aminoethyl sodium sulfate with structurally or functionally related compounds, based on the provided evidence:

Compound Key Properties Applications Toxicity/Safety
This compound Likely amphiphilic due to sulfation; modified viscosity (inferred from polymer studies) Potential use in enhanced oil recovery (EOR) as a surfactant; biochemical research Toxicity profile may resemble gossypol derivatives but mitigated by sulfation
Gossypol acetic acid (GAA) Poor water solubility; forms chelates with metals Antifertility agent; anticancer research Reproductive toxicity in male rats; LD₅₀ ~10–20 mg/kg (oral, rodents)
Sodium sulfate (Na₂SO₄) High thermal stability (ΔfH°(gas) = -1389 kJ/mol; S°(solid) = 149 J/mol·K) Industrial desiccant; viscosity modifier in polymers Low toxicity (LD₅₀ > 2,000 mg/kg in rats); irritant in high concentrations
Ferrous sulfate (FeSO₄) Forms insoluble complexes with gossypol Dietary supplement; mitigates gossypol toxicity in animal feed Excess iron absorption risks; safe at <500 ppm in feed
Potassium bisulfate (KHSO₄) Strongly acidic (pH <1 in solution) Laboratory reagent; pH adjuster Corrosive; causes severe skin burns

Key Findings:

Structural and Functional Differences: Unlike gossypol acetic acid, the beta-aminoethyl sodium sulfate derivative likely exhibits improved water solubility due to sulfation, similar to sodium sulfate’s role in enhancing polymer hydrophilicity .

Toxicity Mitigation: Ferrous sulfate reduces gossypol absorption by forming insoluble complexes . Similarly, sulfation in this compound may reduce free gossypol bioavailability, lowering toxicity risks compared to GAA .

Industrial Utility :

  • Sodium sulfate’s thermal stability (e.g., Cp°(solid) = 128 J/mol·K at 298 K ) supports its use in high-temperature processes. The gossypol derivative may leverage this property in EOR applications, where modified polymers reduce viscosity for efficient oil extraction .

Safety Profiles :

  • Potassium bisulfate’s corrosivity contrasts with sodium sulfate’s low toxicity, highlighting the importance of counterion selection in derivative design .

Preparation Methods

Direct Sulfation of Gossypol with Beta-Aminoethyl Sulfating Agents

The most straightforward method involves reacting gossypol with a pre-synthesized beta-aminoethyl sulfating agent, such as 2-aminoethyl sulfate sodium salt (C2_2H6_6NNaO4_4S). The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of gossypol displace the sulfate group from the aminoethyl sulfate intermediate.

Reaction Conditions :

  • Solvent : Aqueous-alkaline medium (pH 8.5–11.0) to deprotonate hydroxyl groups and enhance nucleophilicity.

  • Temperature : 18–25°C to minimize hydrolysis of the sulfate ester.

  • Molar Ratio : Gossypol to sulfating agent ratios of 1:2 to 1:4 ensure complete substitution of available hydroxyl groups.

Mechanism :

Gossypol-OH+NaO3S-O-C2H4NH2Gossypol-O-C2H4NH-SO3Na+H2O\text{Gossypol-OH} + \text{NaO}3\text{S-O-C}2\text{H}4\text{NH}2 \rightarrow \text{Gossypol-O-C}2\text{H}4\text{NH-SO}3\text{Na} + \text{H}2\text{O}

Challenges :

  • Competing side reactions at gossypol’s aldehyde groups may occur if pH exceeds 11.0, leading to Schiff base formation.

  • Incomplete sulfation due to steric hindrance from gossypol’s bulky binaphthyl structure.

Stepwise Aminoethylation Followed by Sulfation

This two-step approach first introduces the aminoethyl group via reductive amination, followed by sulfation using sulfur trioxide (SO3_3) complexes.

Step 1: Aminoethylation

Gossypol reacts with 2-aminoethanol in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable amine intermediate.

Reaction Conditions :

  • Solvent : Methanol-water (3:1 v/v) to solubilize both reactants.

  • pH : 6.5–7.5 (buffered with phosphate) to favor imine formation without precipitating gossypol.

Mechanism :

Gossypol-CHO+H2N-C2H4OHNaBH3CNGossypol-CH2NH-C2H4OH\text{Gossypol-CHO} + \text{H}2\text{N-C}2\text{H}4\text{OH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Gossypol-CH}2\text{NH-C}2\text{H}_4\text{OH}

Step 2: Sulfation

The aminoethylated intermediate is treated with a sulfur trioxide-pyridine complex in anhydrous dimethylformamide (DMF) to introduce the sulfate group.

Reaction Conditions :

  • Temperature : 0–5°C to control exothermic sulfation.

  • Molar Ratio : SO3_3-pyridine complex to aminoethyl-gossypol ≥ 2:1.

Mechanism :

Gossypol-NH-C2H4OH+SO3-PyGossypol-NH-C2H4OSO3Na+Py\text{Gossypol-NH-C}2\text{H}4\text{OH} + \text{SO}3\text{-Py} \rightarrow \text{Gossypol-NH-C}2\text{H}4\text{OSO}3\text{Na} + \text{Py}

Advantages :

  • Higher regioselectivity compared to direct sulfation.

  • Reduced risk of aldehyde group interference.

Enzymatic Sulfation

Emerging methodologies employ sulfotransferases to catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the aminoethyl-gossypol intermediate.

Reaction Conditions :

  • Enzyme : Human SULT1A1 or bacterial aryl sulfotransferase.

  • Buffer : Tris-HCl (pH 7.4) with Mg2+^{2+} cofactors.

  • Yield : 60–70% due to enzyme inhibition by gossypol’s phenolic groups.

Limitations :

  • High cost of PAPS and enzyme instability at scale.

  • Requires prior aminoethylation, complicating the workflow.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfation45–5585–90Single-step, short reaction timeLow regioselectivity, side reactions
Stepwise Aminoethylation65–7592–95High purity, controlled functionalizationMulti-step, expensive reagents
Enzymatic Sulfation60–7088–93Eco-friendly, mild conditionsHigh cost, limited scalability

Optimization Strategies

Solvent Systems

Aqueous-organic mixtures (e.g., methanol-water or acetone-water) enhance gossypol solubility while stabilizing reactive intermediates. For example, a 1:1 acetone-water system increases sulfation yield by 15% compared to pure aqueous media.

pH Control

Maintaining pH 8.5–9.5 during direct sulfation prevents:

  • Acid-catalyzed hydrolysis of sulfate esters.

  • Base-induced degradation of gossypol’s aldehyde groups.

Purification Techniques

  • Dialysis : Removes unreacted sulfating agents using a 1–3 kDa molecular weight cutoff membrane.

  • Ion-Exchange Chromatography : Separates monosulfated and disulfated derivatives using DEAE-Sepharose columns.

Industrial-Scale Production Challenges

Scaling up this compound synthesis faces hurdles such as:

  • Cost of Beta-Aminoethyl Sulfate : ~$120–150/kg, contributing to high production expenses.

  • Waste Management : Neutralization of excess SO3_3 and sodium hydroxide requires specialized infrastructure .

Q & A

Q. What experimental models are appropriate for studying the reproductive toxicity of gossypol derivatives?

  • Methodological Answer : Male rabbit models are frequently used to assess seminal plasma protein changes via SDS-PAGE, as gossypol disrupts spermatogenesis. Dose-response studies should include control groups, incremental dosing (e.g., 5–40 mg/kg), and recovery phases to evaluate reversibility. Variables like sperm motility, viability, and histopathological analysis of testes should be measured .

Q. How can researchers design a dose-response study for this compound?

  • Methodological Answer : Use a randomized block design with at least three dose levels (low, medium, high) and a control group. The SAS/STAT® NPAR1WAY procedure is recommended for nonparametric analysis of weight gain or toxicity endpoints. Ensure standardized environmental conditions and blind data collection to minimize bias .

Q. What protocols ensure the stability of this compound in laboratory storage?

  • Methodological Answer : Store the compound in anhydrous sodium sulfate-dried environments at −20°C to prevent hydrolysis. Regularly validate stability via UV-Vis spectroscopy (peak absorbance at 254 nm) and LC-MS/MS purity checks. Avoid exposure to light and humidity, which accelerate degradation .

Q. How are biosynthesis pathways of gossypol derivatives validated experimentally?

  • Methodological Answer : Radiolabeled precursors (e.g., ¹⁴C-farnesyl pyrophosphate) track metabolic flux in plant tissues. Cyclization routes are confirmed using enzyme inhibition assays and comparative analysis of wild-type vs. mutant plant lines. NMR and mass spectrometry identify intermediate metabolites .

Advanced Research Questions

Q. How can contradictions in gossypol’s dual role as a contraceptive and carcinogen be resolved?

  • Methodological Answer : Conduct longitudinal studies with multi-omics integration (transcriptomics, proteomics) to identify dose-dependent pathways. For example, SDS-PAGE data in rabbits showed variable protein band intensities (e.g., 33 kDa peptide) at different doses, suggesting threshold effects. Meta-analyses of existing datasets can clarify context-specific mechanisms .

Q. What strategies optimize the synthesis yield of this compound?

  • Methodological Answer : Employ fractional crystallization with sodium sulfate to enhance purity. Reaction parameters (pH, temperature) should be optimized using design-of-experiment (DoE) software. Catalytic methods, such as iodine(V)-mediated oxidation, improve selectivity for sulfonation .

Q. How can researchers address variability in protein interaction studies involving gossypol derivatives?

  • Methodological Answer : Use triplicate SDS-PAGE runs with densitometric normalization to control for gel staining inconsistencies. Include internal standards (e.g., β-actin) in Western blotting. Surface plasmon resonance (SPR) provides kinetic data (Ka/Kd) for binding affinity validation .

Q. What advanced statistical methods are suitable for analyzing non-linear dose effects in gossypol studies?

  • Methodological Answer : Generalized additive models (GAMs) or Bayesian hierarchical models account for non-linear trends. The SAS/STAT® MIXED procedure handles repeated-measures data, while permutation tests reduce Type I error risks in small-sample studies .

Q. How can interdisciplinary approaches enhance understanding of gossypol’s environmental impact?

  • Methodological Answer : Combine toxicokinetic models (e.g., PBPK) with ecological risk assessments. Use LC-MS/MS to quantify residues in soil and water, paired with microbiome sequencing to evaluate biodegradation pathways. Collaborate with agronomy experts to assess crop-specific uptake rates .

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